(3E)-3-Hexene-1,6-diol

Stereoselective synthesis Prins cyclization Furopyran scaffold

(3E)-3-Hexene-1,6-diol is a linear C6 alkenyl diol possessing a central trans (E) double bond and two terminal hydroxyl groups. It belongs to the class of bifunctional unsaturated diols used as stereochemically defined building blocks in organic synthesis, agrochemical intermediates, and polymer modification.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 71655-17-9
Cat. No. B024131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3E)-3-Hexene-1,6-diol
CAS71655-17-9
Synonyms(E)-3-Hexene-1,6-diol;  1,6-Dihydroxy-trans-3-hexene
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESC(CO)C=CCCO
InChIInChI=1S/C6H12O2/c7-5-3-1-2-4-6-8/h1-2,7-8H,3-6H2/b2-1+
InChIKeyMWSXXXZZOZFTPR-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (3E)-3-Hexene-1,6-diol (CAS 71655-17-9) – Stereodefined Alkenyl Diol for Precision Synthesis


(3E)-3-Hexene-1,6-diol is a linear C6 alkenyl diol possessing a central trans (E) double bond and two terminal hydroxyl groups . It belongs to the class of bifunctional unsaturated diols used as stereochemically defined building blocks in organic synthesis, agrochemical intermediates, and polymer modification . The compound is a colorless liquid at ambient temperature with a reported boiling point of 88–90 °C at 0.3 Torr and a predicted density of approximately 0.999 g/cm³ .

Why 1,6-Hexanediol or the Z-Isomer Cannot Replace (3E)-3-Hexene-1,6-diol


The trans (E) double-bond geometry of (3E)-3-hexene-1,6-diol imposes distinct stereoelectronic constraints that directly govern reaction diastereoselectivity, chain rigidity in polymers, and intermolecular packing. Simple replacement with the saturated analog 1,6-hexanediol eliminates the alkene functionality entirely, while the (Z)-isomer (CAS 72530-33-7) or an unspecified isomer mixture (CAS 67077-43-4) leads to divergent stereochemical outcomes in cyclization and coupling reactions [1]. Even a mixed-isomer '3-hexene-1,6-diol' cannot deliver the stereochemical fidelity required in pheromone synthesis or trans-selective Prins cyclizations [1][2].

Quantitative Differentiation Evidence: (3E)-3-Hexene-1,6-diol vs. Closest Analogs


Stereodivergent Prins Cyclization: (E)- vs. (Z)-Isomer Direct Comparison

In p-toluenesulfonic acid-catalyzed intramolecular Prins cyclization, (E)-hex-3-ene-1,6-diol condenses with aliphatic aldehydes to afford trans-fused hexahydro-2H-furo[3,2-c]pyran derivatives, while (Z)-hex-3-ene-1,6-diol yields cis-fused bicyclic furopyrans with complete cis-selectivity [1]. The double-bond geometry therefore acts as a molecular switch that determines the relative configuration of the annulated ring system.

Stereoselective synthesis Prins cyclization Furopyran scaffold

Volatility Advantage Over Saturated 1,6-Hexanediol for Distillation-Based Purification

The boiling point of (3E)-3-hexene-1,6-diol is 88–90 °C at 0.3 Torr , whereas 1,6-hexanediol boils at 250 °C at atmospheric pressure (and remains well above 120 °C even at reduced pressure) [1]. This substantial volatility difference allows the unsaturated diol to be distilled at significantly lower temperatures, reducing the risk of thermal degradation or polymerization during purification.

Physical properties Boiling point Purification

Liquid Handling and Processing: Ambient-Temperature Physical State vs. Solid Saturated Analog

The predicted melting point of 3-hexene-1,6-diol is approximately 13.5 °C , meaning the (E)-isomer remains a free-flowing liquid under standard laboratory and plant conditions (20–25 °C). In contrast, 1,6-hexanediol melts at 42 °C [1] and exists as a waxy solid at room temperature, necessitating heated storage, transfer lines, and metering equipment.

Physical state Melting point Processability

Stereochemical Fidelity in Pheromone Synthesis: E-Isomer as Exclusive Starting Material

JP Patent S5484512A describes the preparation of (3E,13Z)-3,13-octadecadienyl acetate, a sex pheromone for peach-tree pests, starting from (E)-3-hexene-1,6-diol [1]. The inventors stress that the synthesis proceeds 'without the formation of stereoisomers,' underscoring that the E-configuration of the starting diol is essential for maintaining geometric purity throughout the multi-step sequence. Use of the Z-isomer or mixed isomers would produce stereoisomeric contaminants that likely abolish pheromonal activity.

Insect pheromone Stereospecific synthesis Agrochemical intermediate

Hydrophobicity Tuning for Polymer and Formulation Design

Computed partition coefficients indicate that (3E)-3-hexene-1,6-diol has a LogP of approximately 0.31 [1], whereas the saturated 1,6-hexanediol has an estimated LogP around –0.3 [2]. The unsaturated diol is therefore roughly 4-fold more lipophilic, a difference that can influence monomer solubility, polymer swelling behavior, and compatibility with hydrophobic co-monomers in polyester or polyurethane formulations.

LogP Hydrophobicity Polymer design

High-Value Application Scenarios for (3E)-3-Hexene-1,6-diol


Stereoselective Synthesis of trans-Fused Furopyran Natural-Product Cores

Medicinal chemistry groups targeting trans-fused hexahydro-2H-furo[3,2-c]pyran scaffolds can rely on (3E)-3-hexene-1,6-diol as the diol component in Prins cyclizations [1]. The E-isomer specifically delivers the trans ring junction, whereas the Z-isomer yields the undesired cis isomer. Procurement of the stereodefined E-isomer therefore eliminates a diastereomeric separation step and ensures maximal synthetic efficiency.

Agrochemical Synthesis of Lepidopteran Sex Pheromones

For the manufacture of (3E,13Z)-3,13-octadecadienyl acetate and related pheromone actives, (3E)-3-hexene-1,6-diol is the mandatory starting material to preserve the E-configuration through the synthetic sequence [1]. Use of mixed-isomer or Z-isomer material would introduce inactive stereoisomers, reducing field efficacy and potentially violating regulatory specifications for pheromone-based pest control products.

Low-Temperature Distillation of High-Purity Monomer for Polymer Research

Polymer chemistry laboratories that require high-purity unsaturated diol monomers benefit from the low boiling point of (3E)-3-hexene-1,6-diol (88–90 °C at 0.3 Torr) [1]. Gentle distillation at reduced pressure minimizes thermal oligomerization of the alkene moiety, preserving monomer quality for subsequent polyesterification or polyurethane synthesis.

Liquid-Feed Continuous Processing in Polyester Production

Because (3E)-3-hexene-1,6-diol remains liquid at ambient temperature (melting point ~13.5 °C) [1], it can be directly pumped and metered into continuous polymerization reactors without heated feed lines. This contrasts with 1,6-hexanediol (mp 42 °C), which requires heated handling equipment. The liquid-state advantage reduces capital expenditure and simplifies process engineering for pilot- and production-scale unsaturated polyester manufacturing.

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